1(10)-Aristolen-2-one

Descripción general

Descripción

1(10)-Aristolen-2-one is a natural compound found in various plant species, including the Aristolochia genus. This compound has been studied extensively in the past few decades due to its potential medicinal properties. In particular, 1(10)-Aristolen-2-one has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties.

Aplicaciones Científicas De Investigación

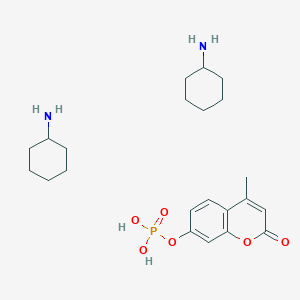

Preparation of Derivatives : The compound "1(10)-Aristolen-2-one" was used in the preparation of derivatives such as "1.8.9.10-Tetradehydro-aristolan-2-one" and "9-Hydroxy-1(10)-aristolen-2-one" from Nardostachys chinensis Batalin (Valerianaceae). This process confirmed the structures of these derivatives, highlighting the compound's role in organic synthesis and structural analysis in chemistry (Rücker & Kretzschmar, 1971).

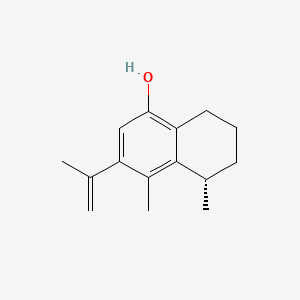

Identification in Natural Products : "1(10)-Aristolen-2-one" has been identified in natural products. For instance, a study on the root of Plectranthus hereroensis identified an aristolane sesquiterpene aldehyde, whose structure was amended to 1(10)-aristolen-13-al after extensive NMR spectroscopic studies. This compound showed moderate antimicrobial activity, indicating potential pharmacological applications (Rodriguez et al., 1995).

Sedative Effects in Aromatherapy : A study on the sedative effects of sesquiterpenoids from Nardostachys chinensis demonstrated that aristolen-1(10)-en-9-ol, a compound related to "1(10)-Aristolen-2-one", exhibited significant sedative effects when administered via inhalation. This effect was attributed to the compound's interaction with the GABAergic system, suggesting its potential use in aromatherapy and as a natural tranquilizer (Takemoto et al., 2015).

Propiedades

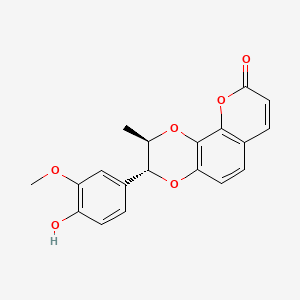

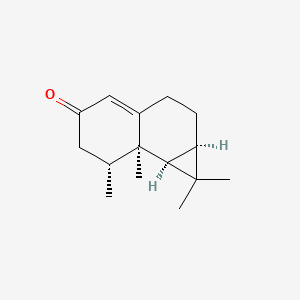

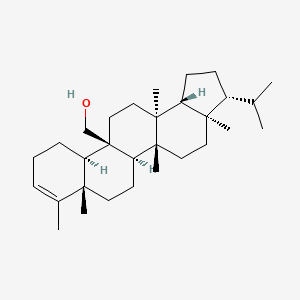

IUPAC Name |

(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-9-7-11(16)8-10-5-6-12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIBAYUTHVYXER-JWFUOXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C2C1(C3C(C3(C)C)CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C2[C@]1([C@H]3[C@H](C3(C)C)CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1(10)-Aristolen-2-one | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[4-(Thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanamine;hydrochloride](/img/structure/B593559.png)

![Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate](/img/structure/B593573.png)